Isotopic Purity Enables Accurate Quantification Free from Unlabeled Analyte Interference
Flurofamide-d4 is synthesized with a deuteration degree exceeding 99% isotopic enrichment, ensuring that the internal standard signal is free from contamination by the unlabeled analyte . This high isotopic purity is critical for achieving a lower limit of quantification (LLOQ) and avoiding cross-talk between the analyte and internal standard channels in multiple reaction monitoring (MRM) modes. In contrast, commercially available unlabeled flurofamide (CAS 70788-28-2) contains no deuterium enrichment and therefore cannot serve as an internal standard for stable isotope dilution assays [1].
| Evidence Dimension | Isotopic Purity / Deuterium Enrichment |
|---|---|
| Target Compound Data | ≥99 atom % D (deuterated at four aromatic positions) |
| Comparator Or Baseline | Unlabeled flurofamide: 0 atom % D |
| Quantified Difference | ≥99 atom % D enrichment differential |
| Conditions | QC analysis by NMR and LC-MS per manufacturer's Certificate of Analysis |
Why This Matters
Ensures accurate baseline resolution between analyte and internal standard MRM transitions, preventing quantification bias in pharmacokinetic studies.
- [1] Millner, O.E., et al. Flurofamide: a potent inhibitor of bacterial urease with potential clinical utility in the treatment of infection induced urinary stones. J Urol. 1982;127(2):346-50. View Source
